Loperamide oxide

Description

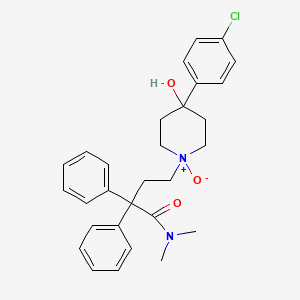

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Loperamide Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for loperamide oxide, a peripherally acting μ-opioid receptor agonist and a prodrug of loperamide. The information compiled herein is intended to furnish researchers and drug development professionals with a detailed understanding of the chemical processes involved in the preparation of this compound, drawing from available scientific literature and patent filings.

Introduction

This compound, systematically named trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide, is the N-oxide derivative of the well-known anti-diarrheal agent, loperamide.[1] It functions as a prodrug, which is converted to its active form, loperamide, within the gastrointestinal tract. This conversion is thought to be mediated by the gut microbiota. The primary synthesis of this compound involves the N-oxidation of the piperidine ring of loperamide.[1]

Synthesis of this compound

The principal method for the synthesis of this compound is the direct oxidation of loperamide. This process typically utilizes an oxidizing agent, often in the presence of a catalyst and a suitable solvent system.

General Reaction Scheme

The synthesis of this compound from loperamide can be depicted by the following general reaction scheme:

Caption: General reaction for the N-oxidation of loperamide.

Experimental Protocol: N-Oxidation of Loperamide

The following protocol is a synthesized procedure based on information from various sources. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

-

Loperamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Benzene selenic acid (or other suitable catalyst)

-

Hydrogen peroxide (H₂O₂) or Peracetic acid

-

Dichloromethane

-

Purified water

-

Anhydrous magnesium sulfate

-

Acetone

Procedure:

-

Preparation of Loperamide Free Base: In a suitable reaction vessel, dissolve 10 g of loperamide hydrochloride in 70 ml of methanol. Add 0.7 g of sodium hydroxide to the solution and stir until the loperamide hydrochloride is fully converted to its free base.

-

Catalytic Oxidation: To the methanolic solution of loperamide, add a catalytic amount (e.g., 40 mg) of benzene selenic acid.

-

Addition of Oxidizing Agent: Slowly add 3-5 ml of hydrogen peroxide or peracetic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can range from 30 minutes to several hours, depending on the specific conditions.[2] The reaction temperature can be maintained between room temperature and 70°C.[2] Temperatures above 70°C may lead to coloration of the reaction mixture.[2]

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add 80 ml of dichloromethane and 80 ml of purified water, and perform a liquid-liquid extraction. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. The most common methods are crystallization and column chromatography.

Purification by Crystallization

Crystallization is a widely used technique for the purification of this compound, often leading to the formation of solvates which can then be converted to the desired monohydrate form.

Protocol 1: Formation of this compound Acetonide

-

Take the crude this compound obtained from the synthesis step.

-

Dissolve the crude product in acetone.

-

Allow the solution to crystallize.

-

Filter the resulting crystals and wash with cold acetone.

-

Dry the crystals to obtain this compound acetone solvate. A yield of approximately 92.06% has been reported for this step.

Protocol 2: Conversion to this compound Monohydrate

-

Take 10 g of crude this compound (or the acetone solvate).

-

Add 100 ml of water and stir the suspension.

-

Heat the mixture to 80-90°C and maintain this temperature for 2 hours.

-

Cool the mixture to room temperature to allow for crystallization.

-

Filter the resulting white crystals, wash with water, and dry at 40-50°C for 3 hours. This process can yield this compound monohydrate with a reported yield of 93.1% and a moisture content of 3.9%.

Purification by Column Chromatography

While less detailed in the available literature for this compound specifically, column chromatography is a standard method for purifying organic compounds. A general procedure for the purification of loperamide is provided, which can be adapted for this compound.

General Protocol:

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A mixture of a polar organic solvent and a non-polar organic solvent is typically used. For loperamide, a mixture of methanol and dichloromethane with a small amount of ammonium hydroxide (e.g., 1:10 MeOH/CH₂Cl₂ with 2M NH₄OH) has been used. The polarity of the mobile phase can be adjusted to achieve optimal separation.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

| Step | Product | Reported Yield (%) | Reference |

| Crystallization from Acetone | This compound Acetonide | 92.06 | |

| Conversion to Monohydrate | This compound Monohydrate | 92 - 93.1 |

Table 2: Analytical Data for this compound Purity

| Analytical Method | Parameter | Value | Reference |

| HPLC | Purity | >98% |

Table 3: HPLC Conditions for Analysis of Loperamide and Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Newcrom R1 |

| Mobile Phase | Acetonitrile:Buffer:1M NaOH (390:610:0.5) | Acetonitrile, Water, and Phosphoric Acid |

| Flow Rate | 1.5 ml/min | - |

| Detection | UV at 224 nm | - |

| Reference |

Experimental Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways

The core of this technical guide focuses on the chemical synthesis and purification of this compound. The mechanism of action of loperamide and its oxide involves interaction with μ-opioid receptors in the myenteric plexus of the large intestine. This interaction inhibits the release of acetylcholine and prostaglandins, leading to decreased peristalsis and increased intestinal transit time. While this pharmacological signaling pathway is critical to the drug's efficacy, it is not directly involved in the chemical synthesis or purification processes described herein. Therefore, a detailed diagram of the pharmacological signaling pathway is beyond the scope of this technical guide on synthesis and purification methods.

Conclusion

References

Loperamide Oxide: A Technical Guide to a Prodrug Approach for Localized Antidiarrheal Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide, a potent µ-opioid receptor agonist, is a widely used antidiarrheal agent. Its therapeutic efficacy is, however, accompanied by systemic absorption, which can lead to off-target effects. Loperamide oxide was developed as a prodrug of loperamide to circumvent this issue. This technical guide provides a comprehensive overview of this compound, focusing on its design as a prodrug, its bioconversion to the active loperamide molecule, and its pharmacological effects. This document details the synthesis of this compound, its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Prodrug Concept for Enhanced Gastrointestinal Targeting

The therapeutic utility of loperamide is derived from its agonist activity at the µ-opioid receptors in the myenteric plexus of the large intestine. This interaction leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption, resulting in the alleviation of diarrheal symptoms.[1] However, systemic absorption of loperamide can occur, and while it has limited ability to cross the blood-brain barrier, off-target effects remain a concern.

The development of this compound as a prodrug represents a strategic approach to enhance the gastrointestinal selectivity of loperamide. A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. In the case of this compound, the N-oxide functional group renders the molecule more polar and less pharmacologically active than loperamide. The key principle behind this prodrug strategy is its targeted bioactivation within the gastrointestinal tract.

Synthesis of this compound

This compound, systematically named trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide, can be synthesized through the N-oxidation of loperamide. A general synthetic route involves the following key steps:

-

Preparation of the Butyramide Intermediate: The synthesis begins with the reaction of 2-Oxo-3,3-diphenyl-tetrahydrofuran with gaseous hydrogen bromide to yield a bromo derivative. This intermediate is then converted to a butyryl chloride derivative using thionyl chloride in refluxing chloroform.[2]

-

Formation of the Ammonium Bromide: The butyryl chloride derivative is reacted with dimethylamine in toluene to form dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide.[2]

-

Condensation with the Piperidinol Moiety: The ammonium bromide intermediate is then condensed with 4-(4-chlorophenyl)-4-piperidinol in the presence of sodium carbonate and potassium iodide in refluxing 4-methyl-2-pentanone. This step yields the N,N-dimethyl butyramide derivative of loperamide.[2]

-

N-oxidation: The final step is the N-oxidation of the piperidine nitrogen of the loperamide precursor. This is typically achieved by heating with hydrogen peroxide in a solvent system such as methanol/methylbenzene or 4-methyl-2-pentanone to yield this compound.[2] Another patented method describes the use of a catalyst like selenic acid with an oxidizing agent such as hydrogen peroxide.

Caption: Synthetic pathway of this compound.

Bioconversion and Mechanism of Action

This compound is designed to be a site-specific prodrug that is converted to its active form, loperamide, primarily within the lower gastrointestinal tract. This targeted activation is crucial for its enhanced safety profile.

Role of Gut Microbiota in Bioconversion

The reduction of the N-oxide moiety of this compound to the tertiary amine of loperamide is predominantly carried out by the anaerobic bacteria residing in the gut, particularly in the cecum and colon. In vitro studies have demonstrated that the reductase activity is significantly diminished in the presence of oxygen and is nearly abolished by heat treatment, confirming the enzymatic nature of this conversion by the gut microflora. Studies in germ-free rats have shown a dramatic reduction in the conversion of this compound to loperamide, further highlighting the critical role of the intestinal microbiota in this bioactivation process.

Caption: Bioconversion of this compound in the GI tract.

Signaling Pathway of Loperamide

Upon its release, loperamide acts as an agonist at the µ-opioid receptors located on the enteric neurons within the intestinal wall. The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the antidiarrheal effect. The key signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect of this signaling pathway is a reduction in the excitability of enteric neurons, leading to decreased release of pro-secretory and pro-motility neurotransmitters such as acetylcholine and prostaglandins. This results in reduced peristalsis and increased absorption of fluids and electrolytes.

Caption: Loperamide's µ-opioid receptor signaling pathway.

Pharmacokinetics

A key advantage of this compound is its altered pharmacokinetic profile compared to loperamide, which contributes to its improved tolerability.

Note: Specific quantitative comparative pharmacokinetic data (Cmax, Tmax, AUC) for this compound versus loperamide from preclinical studies in dogs were not available in the publicly accessible literature at the time of this review. The following is a qualitative summary based on available information.

After oral administration of this compound, the systemic absorption of the active drug, loperamide, is lower and more delayed compared to the administration of loperamide itself. This results in higher concentrations of loperamide being available in the contents and mucosa of the lower small intestine and large intestine, the primary sites of its antidiarrheal action. This site-specific delivery mechanism positions this compound as a chemically designed controlled-release formulation of loperamide.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea.

| Parameter | This compound (1 mg) | This compound (2 mg) | Placebo | Reference |

| Median Time to Complete Relief | 27 hours 55 minutes | 25 hours | 40 hours 35 minutes | |

| Investigator Rating (Good or Excellent) | 78% | 78% | 62% |

Experimental Protocols

Detailed, replicable experimental protocols for many of the cited studies are not fully available in the public domain. The following provides an overview of the methodologies commonly employed in the research and development of loperamide and its prodrug.

Synthesis of this compound (General Laboratory Scale)

Note: This is a generalized protocol based on described synthetic routes. Specific reaction conditions, purification methods, and analytical characterization would need to be optimized.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the loperamide precursor and a suitable solvent (e.g., methanol/toluene).

-

Oxidation: An oxidizing agent, such as hydrogen peroxide, is added to the solution. In some procedures, a catalyst may be added.

-

Heating: The reaction mixture is heated to reflux for a specified period, and the reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate workup procedure, which may include extraction and washing steps.

-

Purification: The crude this compound is purified using techniques such as column chromatography or recrystallization to yield the final product of high purity.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the synthesis of this compound.

In Vitro Bioconversion Studies

Note: The following is a conceptual protocol for assessing the conversion of this compound by gut microflora.

-

Preparation of Fecal Slurries: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic buffer solution inside an anaerobic chamber.

-

Incubation: The fecal slurry is incubated with this compound at a specified concentration under strict anaerobic conditions at 37°C. Control incubations without this compound and with heat-inactivated fecal slurries are included.

-

Sampling: Aliquots are collected at various time points.

-

Sample Preparation: The samples are quenched (e.g., by adding a strong acid or organic solvent) to stop the enzymatic reaction and then centrifuged to remove solids.

-

Analysis: The concentrations of this compound and loperamide in the supernatant are determined using a validated analytical method, such as HPLC-MS/MS.

Analytical Methodology for Quantification in Biological Matrices

The quantification of loperamide and this compound in biological samples such as plasma, feces, and intestinal contents typically involves the use of highly sensitive and specific analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the quantification of drugs and their metabolites in complex biological matrices.

-

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analytes. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate loperamide, this compound, and any internal standards. A specific mobile phase gradient is employed to achieve optimal separation.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Note: Detailed, step-by-step protocols for the simultaneous quantification of loperamide and this compound in various biological matrices were not fully available in the reviewed literature. Method development and validation would be required for specific applications.

Conclusion

This compound represents a successful application of the prodrug concept to improve the therapeutic index of an established drug. By leveraging the metabolic activity of the gut microbiota for its bioactivation, this compound achieves targeted delivery of loperamide to its site of action in the lower gastrointestinal tract. This approach minimizes systemic exposure to the active drug, thereby reducing the potential for off-target effects. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option for the management of diarrhea, offering a favorable efficacy and safety profile. Further research to fully elucidate the quantitative pharmacokinetic advantages and to standardize analytical methodologies will continue to refine our understanding and application of this targeted antidiarrheal agent.

References

- 1. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Targeted Antidiarrheal: A Technical History of Loperamide Oxide

For Immediate Release

BEERSE, Belgium – November 27, 2025 – This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of loperamide oxide, a prodrug of the widely used antidiarrheal agent, loperamide. Developed by Janssen Pharmaceutica, this compound, also known by its research code R-58425, was designed to offer a targeted delivery of the active moiety to the lower gastrointestinal tract, thereby aiming for similar efficacy to loperamide with a potentially improved side-effect profile. This document details the chemical synthesis, mechanism of action, and pivotal clinical findings for researchers, scientists, and drug development professionals.

Discovery and Rationale

Following the successful synthesis of loperamide in 1969 by Paul Janssen, researchers at Janssen Pharmaceutica sought to refine its therapeutic profile. The development of this compound was driven by the goal of achieving a more localized effect of loperamide in the colon. As a prodrug, this compound is intended to be largely inactive until it reaches the lower intestine, where it is converted to its active form, loperamide, by the resident anaerobic bacteria. This targeted activation was hypothesized to reduce systemic absorption and potential side effects associated with the parent drug.

Chemical Synthesis

The synthesis of this compound involves the N-oxidation of loperamide. A common synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound Monohydrate

This protocol is based on a patented method for the production of this compound monohydrate.

Step 1: Dissolution and Catalyst Addition

-

10 g of loperamide hydrochloride is added to 70 ml of methanol.

-

0.7 g of sodium hydroxide (NaOH) is added to the solution and stirred until the loperamide hydrochloride is dissolved.

-

40 mg of benzene seleninic acid is added as a catalyst.

Step 2: Oxidation

-

5 ml of peracetic acid is added to the mixture.

-

The reaction mixture is heated to reflux.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete, the mixture is cooled to room temperature.

-

80 ml of dichloromethane and 80 ml of purified water are added, and the layers are separated.

-

The organic layer is collected and dehydrated with anhydrous magnesium sulfate.

-

The magnesium sulfate is removed by filtration under reduced pressure.

-

The filtrate is concentrated under reduced pressure to remove the solvent, yielding crude this compound.

Step 4: Crystallization

-

10 g of the crude this compound is dissolved in a mixture of 70 ml of water and 70 ml of ethanol.

-

The solution is heated to 50°C and then concentrated under reduced pressure to remove the organic solvent.

-

The solution is maintained at 50°C for 2 hours and then cooled to room temperature.

-

The resulting crystals are filtered, washed with water, and dried at 40-50°C for 3 hours to yield this compound monohydrate.

Mechanism of Action

This compound acts as a prodrug, delivering the active compound, loperamide, to the lower gastrointestinal tract.

Conversion to Loperamide

This compound is converted to loperamide by the anaerobic bacteria present in the lower alimentary tract. This site-specific conversion is key to its targeted action.

Signaling Pathway of Loperamide

Upon its release, loperamide, a potent μ-opioid receptor agonist, acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This interaction initiates a signaling cascade that leads to a decrease in the activity of the myenteric plexus. The downstream effects include a reduction in the tone of the longitudinal and circular smooth muscles of the intestinal wall. This increased intestinal transit time allows for more water and electrolytes to be absorbed from the fecal matter, leading to a reduction in the symptoms of diarrhea.

Caption: this compound conversion and the subsequent signaling pathway of loperamide.

Clinical Development and Efficacy

This compound has been evaluated in clinical trials for the treatment of both acute and chronic diarrhea.

Treatment of Acute Diarrhea

A double-blind, placebo-controlled study investigated the efficacy of this compound in adult patients with acute diarrhea.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 230 adult patients with acute diarrhea.

-

Treatment Arms:

-

This compound (1 mg)

-

This compound (2 mg)

-

Placebo

-

-

Dosing Regimen: Two tablets were administered initially, followed by one tablet after each unformed stool, with a maximum of eight tablets per day.

-

Primary Outcome: Time to complete relief of diarrhea.

| Treatment Group | Number of Patients | Median Time to Complete Relief (hours) | Investigator Rating: Good or Excellent (%) |

| This compound (1 mg) | Not specified in source | 27.92 | 78% |

| This compound (2 mg) | Not specified in source | 25.00 | 78% |

| Placebo | Not specified in source | 40.58 | 62% |

P < 0.05 for both this compound groups compared to placebo.

Treatment of Chronic Diarrhea and Fecal Incontinence

A study was conducted to assess the effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhea and fecal incontinence.

-

Study Design: A randomized, placebo-controlled, double-blind, crossover study.

-

Participants: Eleven patients (8 female, 3 male; mean age 56 years) with chronic diarrhea and fecal incontinence.

-

Treatment Regimen: this compound (4 mg twice daily) for one week, and placebo for one week, with a washout period between treatments.

-

Primary Outcome Measures: Wet stool weight, whole-gut transit time, and anorectal function.

| Outcome Measure | This compound | Placebo |

| Wet Stool Weight | Reduced | - |

| Whole-Gut Transit Time | Prolonged | - |

| Mean Minimum Basal Pressure (Internal Anal Sphincter) | Increased | - |

| Mean Volume Infused Before Leakage (Saline Continence Test) | Increased | - |

Pharmacokinetics

While comprehensive human pharmacokinetic data for this compound is limited in the publicly available literature, the pharmacokinetic profile of its active metabolite, loperamide, is well-documented.

Pharmacokinetic Parameters of Loperamide in Healthy Adults

The following table summarizes the pharmacokinetic parameters of loperamide after oral administration.

| Parameter | Value |

| Tmax (capsule) | 5.2 ± 0.3 hours |

| Tmax (syrup) | 2.4 ± 0.7 hours |

| Half-life (t½) | 10.8 ± 0.6 hours |

| Bioavailability | <1% |

Conclusion

The development of this compound represents a targeted approach to the treatment of diarrhea, leveraging the gastrointestinal microbiota for site-specific activation. Clinical studies have demonstrated its efficacy in treating both acute and chronic diarrhea. While it offers a valuable therapeutic option, further research into its comparative pharmacokinetics would provide a more complete understanding of its clinical profile relative to its parent compound, loperamide.

Caption: The development workflow of this compound.

In Vitro Conversion of Loperamide Oxide to Loperamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, is designed to minimize systemic side effects by undergoing targeted activation within the gastrointestinal tract. This technical guide provides a comprehensive overview of the in vitro conversion of this compound to its pharmacologically active form, loperamide. The primary mechanism of this biotransformation is a reduction reaction mediated by the anaerobic microflora residing in the lower gastrointestinal tract. This document details the experimental protocols for studying this conversion, presents quantitative data from relevant studies, and visualizes the key processes involved. Understanding the dynamics of this conversion is critical for the development of targeted drug delivery systems and for accurately predicting the pharmacokinetic and pharmacodynamic profile of this compound.

Introduction

Loperamide is a widely used anti-diarrheal agent that acts locally on the µ-opioid receptors in the intestinal wall to decrease gut motility and fluid secretion.[1][2] To further enhance its gastrointestinal selectivity and reduce the potential for systemic exposure, the N-oxide prodrug, this compound, was developed.[3][4][5] The therapeutic efficacy of this compound is contingent upon its efficient conversion to loperamide. In vitro models that accurately replicate the conditions of the lower gut are therefore essential tools for studying this critical activation step.

The conversion of this compound to loperamide is a reductive process primarily carried out by the enzymatic machinery of the intestinal microbiota. This guide will explore the methodologies used to investigate this phenomenon in a laboratory setting.

Experimental Protocols

The following protocols are derived from methodologies described in the scientific literature for studying the in vitro reduction of this compound.

Preparation of Gut Contents for In Vitro Assays

A key component for studying the in vitro conversion is the use of intestinal contents, which harbor the necessary microflora.

Methodology:

-

Source: Obtain fresh cecal or colonic contents from laboratory animals (e.g., rats, dogs) or humanely sourced human samples.

-

Homogenization: Homogenize the gut contents in an anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4, pre-gassed with a mixture of N₂, H₂, and CO₂).

-

Incubation Conditions: All manipulations should be carried out under strict anaerobic conditions to maintain the viability and metabolic activity of the gut microbiota. This can be achieved using an anaerobic chamber or by continuously purging with an anaerobic gas mixture.

In Vitro Incubation Assay for this compound Reduction

This assay measures the conversion of this compound to loperamide by the gut microflora.

Methodology:

-

Reaction Mixture: In an anaerobic environment, prepare reaction vials containing the homogenized gut contents and the anaerobic buffer.

-

Substrate Addition: Add a known concentration of this compound to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 0, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins and other solids. Collect the supernatant for analysis.

Analytical Methods for Quantification

Accurate quantification of this compound and loperamide is crucial for determining the conversion rate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC Method Example:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 220-230 nm.

-

Quantification: Generate a standard curve with known concentrations of this compound and loperamide to quantify the amounts in the experimental samples.

Quantitative Data

The following table summarizes quantitative data related to the in vitro conversion of this compound to loperamide.

| Parameter | Value | Species | Conditions | Reference |

| This compound Reductase Activity | Most extensive in cecal contents | Rat, Dog, Human | Anaerobic | |

| Effect of Oxygen | Reduction diminished to 13% of anaerobic activity | - | Presence of Oxygen | |

| Effect of Heat Treatment | Reduction diminished to 2.5% of original activity | - | Heat-treated gut contents | |

| Activity in Germ-Free Rats | Cecum contained < 1% of the activity of the small intestine | Rat | Germ-free |

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro experiment studying the conversion of this compound to loperamide.

Conceptual Pathway of Conversion

This diagram illustrates the conceptual pathway of this compound conversion in the gut.

Conclusion

The in vitro conversion of this compound to loperamide is a critical step in its mechanism of action. The process is primarily mediated by the anaerobic microflora of the lower gastrointestinal tract. The experimental protocols and analytical methods described in this guide provide a framework for researchers to investigate this biotransformation. A thorough understanding of this conversion is paramount for the rational design of gut-targeted therapies and for the preclinical evaluation of prodrugs that rely on microbial activation. Future research may focus on identifying the specific bacterial species and enzymes responsible for this reduction, which could lead to more sophisticated and predictable drug delivery systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Loperamide Oxide and its Interaction with Mu-Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide oxide is a prodrug developed to deliver the active antidiarrheal agent, loperamide, to the gastrointestinal tract. Its pharmacological effects are attributable to its in vivo reduction to loperamide, a potent and peripherally restricted agonist of the mu-opioid receptor (MOR). This guide provides a comprehensive technical overview of the effects of loperamide, the active metabolite of this compound, on mu-opioid receptors, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays used in the characterization of opioid receptor agonists are also presented.

Introduction

This compound was designed as a therapeutic agent for the treatment of diarrhea.[1][2] It is structurally an N-oxide derivative of loperamide, which is readily converted to its parent compound by the gut microbiota.[3][4] Loperamide itself is a synthetic phenylpiperidine derivative and a high-affinity agonist of the mu-opioid receptor.[5] Its primary site of action is the myenteric plexus in the large intestine. By activating mu-opioid receptors, loperamide inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. A key feature of loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system side effects commonly associated with other opioids. This peripheral restriction is primarily due to the action of the P-glycoprotein efflux transporter.

While this compound is the administered compound, its biological activity is contingent on its conversion to loperamide. There is a lack of evidence for any direct significant interaction of this compound with the mu-opioid receptor. Therefore, this guide will focus on the well-characterized effects of loperamide on the mu-opioid receptor.

Quantitative Pharmacological Data of Loperamide

The following tables summarize the key quantitative parameters of loperamide's interaction with the mu-opioid receptor, compiled from various in vitro studies.

| Parameter | Value (nM) | Species/System | Reference |

| Binding Affinity (Ki) | 3 | Human mu-opioid receptor (cloned) | |

| 7.2 | Guinea-pig brain homogenate | ||

| 133 | Guinea-pig myenteric plexus homogenate | ||

| Functional Activity (EC50/IC50) | |||

| GTPγS Binding (EC50) | 56 | CHO cells transfected with human mu-opioid receptor | |

| cAMP Accumulation (IC50) | 25 | CHO cells transfected with human mu-opioid receptor | |

| Inhibition of Electrically Induced Contractions (IC50) | 6.9 | Guinea-pig ileum longitudinal muscle |

Table 1: Binding Affinity and Functional Activity of Loperamide at the Mu-Opioid Receptor

Mu-Opioid Receptor Signaling Pathways

Activation of the mu-opioid receptor by an agonist like loperamide initiates a cascade of intracellular signaling events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

References

- 1. Loperamide: evidence of interaction with mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Loperamide Oxide and Intestinal Transit Time Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of loperamide oxide, a peripherally acting µ-opioid receptor agonist, and its effects on intestinal transit time. This document details the mechanism of action, summarizes quantitative data from clinical studies, and provides detailed experimental protocols for measuring intestinal transit. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction to this compound

This compound is a prodrug of loperamide, an effective anti-diarrheal agent.[1] As a prodrug, this compound is converted to its active form, loperamide, by the gut microbiota. This targeted activation within the gastrointestinal tract is designed to enhance its local effects on gut motility while minimizing systemic absorption and potential side effects. Loperamide itself exerts its anti-motility effects by acting as a µ-opioid receptor agonist in the myenteric plexus of the intestinal wall.[2][3] This action inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[2]

Quantitative Data on Intestinal Transit Time

The following tables summarize the quantitative effects of this compound on various measures of intestinal transit time from clinical studies. For context, data for loperamide are also included where available.

Table 1: Effect of this compound on Oro-cecal and Small Intestinal Transit Time

| Treatment Group | N | Transit Time Measurement | Baseline/Placebo (minutes) | This compound (minutes) | p-value | Study |

| Chronic Diarrhea & Fecal Incontinence | 11 | Mouth-to-Caecum Transit Time | 100.5 ± 14.7 (SEM) | 127.7 ± 18.5 (SEM) | >0.05 | Sun et al., 1997[1] |

| Chronic Radiation Enteritis | 18 | Small Intestinal Transit Time | 65 (20-210) (median, range) | 135 (45-240) (median, range) | <0.001 | Yeoh et al., 1995 |

Table 2: Effect of this compound on Whole Gut Transit Time

| Treatment Group | N | Transit Time Measurement | Baseline/Placebo (hours) | This compound (hours) | p-value | Study |

| Chronic Diarrhea & Fecal Incontinence | 11 | Whole Gut Transit Time | 27.6 ± 4.1 (SEM) | 51.6 ± 7.2 (SEM) | <0.001 | Sun et al., 1997 |

| Chronic Radiation Enteritis | 18 | Whole Gut Transit Time | 38.0 (16-88) (median, range) | 55.5 (24-120) (median,range) | <0.01 | Yeoh et al., 1995 |

Experimental Protocols

Lactulose Hydrogen Breath Test for Oro-cecal Transit Time

This non-invasive test measures the time it takes for a substance to travel from the mouth to the cecum.

Principle: Lactulose, a non-absorbable sugar, is ingested by the patient. Upon reaching the cecum, it is fermented by colonic bacteria, producing hydrogen (H₂) gas. The H₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The time from ingestion of lactulose to a significant increase in breath H₂ concentration is the oro-cecal transit time.

Protocol:

-

Patient Preparation:

-

Patients should fast for at least 8-12 hours prior to the test.

-

For 24 hours before the test, patients should avoid high-fiber foods.

-

Antibiotics and probiotics should be discontinued for at least one week prior to the test.

-

Smoking and vigorous exercise should be avoided on the day of the test.

-

-

Procedure:

-

A baseline breath sample is collected by having the patient exhale into a collection bag.

-

The patient then ingests a solution of 10-20 grams of lactulose dissolved in water.

-

Breath samples are collected at regular intervals, typically every 10-15 minutes, for up to 4 hours.

-

-

Data Analysis:

-

The concentration of hydrogen in the breath samples is measured in parts per million (ppm).

-

The oro-cecal transit time is defined as the time from lactulose ingestion to the first sustained increase in breath hydrogen concentration, typically a rise of ≥10 ppm over the baseline value.

-

Whole Gut Scintigraphy for Total and Segmental Transit

This imaging technique provides a quantitative assessment of transit through the entire gastrointestinal tract.

Principle: A radiolabeled meal or capsule is ingested, and its movement through the stomach, small intestine, and colon is tracked over time using a gamma camera.

Protocol:

-

Patient Preparation:

-

Patients fast overnight before the study.

-

Medications that may affect gastrointestinal motility are typically withheld.

-

-

Radiolabeled Material:

-

A common method involves a dual-isotope technique. A solid component of a meal (e.g., eggs) is labeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid, and a liquid component (e.g., water) is labeled with Indium-111 (¹¹¹In) diethylenetriaminepentaacetic acid (DTPA).

-

Alternatively, a single-isotope labeled meal or a pH-sensitive capsule containing radiolabeled charcoal can be used.

-

-

Image Acquisition:

-

Immediately after ingestion of the radiolabeled material, anterior and posterior images of the abdomen are acquired using a gamma camera.

-

Imaging is repeated at standardized time points to track the progression of the radiolabel. For whole gut transit, images are typically acquired at 2, 4, 6, 24, 48, and sometimes 72 hours post-ingestion.

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach, small bowel, and different segments of the colon (ascending, transverse, descending, and rectosigmoid) on the acquired images.

-

The amount of radioactivity in each ROI is quantified at each time point.

-

Gastric Emptying: Calculated from the rate of disappearance of the radiolabel from the stomach.

-

Small Bowel Transit Time: Often estimated by the time of arrival of the radiolabel in the colon (colonic filling).

-

Colonic Transit: Assessed by calculating the geometric center of the radioactivity within the colon at various time points. The geometric center is a weighted average of the counts in each colonic region.

-

Whole Gut Transit Time: Determined by the overall passage of the radiolabel through the entire gastrointestinal tract.

-

Visualizations

Signaling Pathway of Loperamide

The following diagram illustrates the proposed signaling pathway through which loperamide, the active metabolite of this compound, exerts its effects on intestinal smooth muscle cells.

Caption: Loperamide's signaling pathway in enteric neurons.

Experimental Workflow for a Clinical Trial

The following diagram outlines a typical workflow for a randomized, placebo-controlled, crossover clinical trial investigating the effects of this compound on intestinal transit time.

Caption: Crossover clinical trial workflow.

References

- 1. Effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 3. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Loperamide Oxide Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide, developed to provide a targeted delivery of the active moiety to the gastrointestinal tract. While loperamide has a long history of use as an antidiarrheal agent, concerns regarding its potential for cardiotoxicity and neurotoxicity at supratherapeutic doses have emerged. This technical guide provides a preliminary investigation into the toxicity profile of this compound, primarily by examining the well-documented toxicities of its active metabolite, loperamide. Due to a paucity of publicly available preclinical safety data for this compound itself, this document extrapolates potential toxicities and outlines recommended experimental protocols for a comprehensive safety assessment based on established regulatory guidelines and known loperamide-associated adverse effects.

Introduction

This compound is chemically converted to loperamide by the gut microbiota.[1] This conversion is a critical factor in its pharmacological activity and, consequently, its toxicological profile. The systemic toxicity of this compound is therefore predominantly attributable to the systemic exposure of loperamide. Loperamide exerts its antidiarrheal effect by acting on µ-opioid receptors in the myenteric plexus of the large intestine, which decreases intestinal motility.[2] However, at high concentrations, loperamide can cross the blood-brain barrier and interact with central opioid receptors, as well as off-target sites such as cardiac ion channels, leading to significant toxicity.[3]

This guide summarizes the available quantitative toxicity data, details relevant experimental protocols for assessing key toxicities, and visualizes the known and putative signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative toxicological data for this compound and its active metabolite, loperamide.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 | Source |

| This compound | Rat | Oral | 172 mg/kg | Safety Data Sheet |

| Loperamide | Rat | Oral | 185 mg/kg | Spectrum Chemical SDS |

| Loperamide | Mouse | Oral | 105 mg/kg | Spectrum Chemical SDS |

Table 2: In Vitro Cytotoxicity of Loperamide

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Source |

| U2OS | Human Osteosarcoma | 11.8 ± 2.8 | Not Specified | [4] |

| SMMC7721 | Human Hepatocellular Carcinoma | 24.2 ± 2.1 | 24 | [4] |

| MCF7 | Human Breast Adenocarcinoma | 23.6 ± 2.5 | 24 | |

| SPC-A1 | Human Lung Adenocarcinoma | 25.9 ± 3.1 | 24 | |

| SKOV3-DDP | Human Ovarian Cancer | 27.1 ± 2.5 | 24 | |

| H460 | Human Large Cell Lung Cancer | 41.4 ± 2.1 | 24 | |

| HepG2 | Human Hepatocellular Carcinoma | 23.7 ± 1.3 | 24 | |

| SGC7901 | Human Gastric Adenocarcinoma | 35.4 ± 3.5 | 24 | |

| ACHN | Human Renal Cell Adenocarcinoma | 28.5 ± 3.4 | 24 | |

| OECM-1 | Human Oral Squamous Carcinoma | 80.82 | 24 | |

| OECM-1 | Human Oral Squamous Carcinoma | 37.69 | 48 | |

| OECM-1 | Human Oral Squamous Carcinoma | 34.29 | 72 |

Table 3: Loperamide Inhibition of Cardiac Ion Channels

| Ion Channel | Cell Line | IC50 | Source |

| hERG (IKr) | HEK293 | <90 nM | |

| hERG (IKr) | CHO | ~40 nM | |

| Nav1.5 (Sodium Channel) | Not Specified | 0.526 µM | |

| Cav1.2 (Calcium Channel) | Not Specified | 4.091 µM | |

| High-Voltage-Activated Calcium Channels | Rat Hippocampal Neurons | 0.9 ± 0.2 µM | |

| High-Voltage-Activated Calcium Channels | Mouse Hippocampal Neurons | 2.5 ± 0.4 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity of this compound, based on regulatory guidelines and protocols used for similar compounds.

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test System: Female Sprague-Dawley rats, 8-12 weeks old, nulliparous and non-pregnant.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A starting dose of this compound is administered to a single animal via oral gavage. The starting dose is selected based on available data, or a default of 175 mg/kg can be used.

-

The animal is observed for signs of toxicity and mortality for at least 48 hours.

-

If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2). If the animal dies, the next is dosed at a lower increment.

-

The study continues sequentially until stopping criteria are met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).

-

All animals are observed for a total of 14 days for clinical signs of toxicity, and body weights are recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Test System: A panel of human-derived cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The culture medium is replaced with medium containing various concentrations of this compound (typically a serial dilution). A vehicle control is also included.

-

Cells are incubated for a specified period (e.g., 24, 48, and 72 hours).

-

After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

hERG Potassium Channel Patch-Clamp Assay

-

Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.

-

Test System: HEK293 cells stably expressing the hERG channel.

-

Procedure:

-

Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).

-

A voltage-clamp protocol is applied to elicit hERG tail currents.

-

After establishing a stable baseline recording, cells are perfused with increasing concentrations of this compound.

-

The effect of each concentration on the hERG current amplitude is recorded.

-

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vivo Cardiotoxicity Assessment in a Rodent Model

-

Objective: To evaluate the potential of this compound to induce cardiotoxicity in vivo.

-

Test System: Male and female Wistar rats.

-

Procedure:

-

Rats are orally gavaged with this compound at three dose levels (e.g., 1.5, 3, and 6 mg/kg body weight) daily for a specified period (e.g., 7 or 28 days). A control group receives the vehicle.

-

Electrocardiograms (ECGs) are recorded at baseline and at multiple time points during the study to assess for changes in QT interval, QRS duration, and other cardiac parameters.

-

At the end of the study, blood samples are collected for analysis of cardiac biomarkers (e.g., troponin I, creatine kinase-MB).

-

Hearts are collected for histopathological examination to identify any morphological changes.

-

Markers of oxidative stress (e.g., malondialdehyde, antioxidant enzyme activity) can also be measured in heart tissue.

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups to the control group for all measured parameters.

In Vivo Neurotoxicity Assessment in a Rodent Model

-

Objective: To evaluate the potential of this compound to induce neurotoxicity.

-

Test System: Male albino rats of Wistar strain.

-

Procedure:

-

Rats are orally gavaged with this compound at different dose levels (e.g., 1.5, 3, and 6 mg/kg body weight) for a specified duration (e.g., 7 days).

-

Behavioral assessments (e.g., open field test, rotarod test) are conducted to evaluate motor coordination and exploratory behavior.

-

At the end of the study, brains are collected.

-

One hemisphere is used for biochemical analysis, including the measurement of neurotransmitter levels (e.g., acetylcholine), and markers of oxidative stress (e.g., reactive oxygen species, antioxidant enzymes).

-

The other hemisphere is fixed for histopathological examination to assess for any neuronal damage or morphological changes.

-

-

Data Analysis: Biochemical and behavioral data are statistically analyzed to compare treated groups with the control group. Histopathological findings are qualitatively and semi-quantitatively assessed.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the toxicity of loperamide, the active metabolite of this compound.

References

Methodological & Application

Application Notes and Protocols for Loperamide Oxide Dosage Determination in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide oxide is a prodrug of the well-established anti-diarrheal agent, loperamide.[1] Administered orally, this compound is converted to its active form, loperamide, primarily by the gut microbiota in the lower gastrointestinal tract. This targeted delivery system is designed to concentrate the active drug at its site of action in the intestines, potentially improving efficacy and tolerability. Loperamide, the active metabolite, is a potent µ-opioid receptor agonist that acts on the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine and prostaglandins, leading to decreased peristalsis, increased intestinal transit time, and enhanced absorption of water and electrolytes.

These application notes provide a comprehensive guide for researchers on the determination of appropriate dosages of this compound for in vivo studies, with a focus on rodent models. Due to the limited availability of public data on the pharmacokinetics and toxicology of this compound itself, this document leverages existing data on loperamide to provide a robust starting point for experimental design. It is imperative that researchers conduct preliminary dose-finding and safety studies for this compound in their specific animal models.

Data Presentation

Loperamide Pharmacokinetic Parameters in Rodents (Oral Administration)

The following table summarizes the pharmacokinetic parameters of loperamide, the active metabolite of this compound, in rats. This data can serve as a reference for estimating the expected systemic exposure to the active compound following this compound administration.

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |

| Rat | 1 | ~70 | 4 | Not Reported | 4.1 | ~70% |

Loperamide Acute Toxicity Data in Rodents (Oral Administration)

The following table provides acute oral toxicity data for loperamide. This information is critical for understanding the potential toxicity profile of the active metabolite and for designing safety studies for this compound.

| Species | LD50 (mg/kg) | Reference |

| Rat | 185 | |

| Mouse | 105 |

Note: The LD50 for this compound has not been widely reported. Due to its prodrug nature and potentially lower systemic absorption, the acute toxicity of this compound may differ from that of loperamide.

Signaling Pathways and Experimental Workflows

This compound to Loperamide Conversion and Mechanism of Action

Caption: Conversion of this compound and its mechanism of action.

Experimental Workflow for In Vivo Dosage Determination

Caption: Workflow for determining this compound dosage.

Experimental Protocols

Castor Oil-Induced Diarrhea Model in Rodents

This is a widely used and reliable model for screening anti-diarrheal agents. Castor oil's active metabolite, ricinoleic acid, induces diarrhea by irritating the intestinal mucosa, leading to increased peristalsis and fluid secretion.

Materials:

-

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

-

This compound

-

Loperamide hydrochloride (as a positive control)

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in distilled water)

-

Castor oil

-

Oral gavage needles

-

Cages with absorbent paper lining

-

Balance for weighing animals and feces

Procedure (Rats):

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats for 18-24 hours with free access to water.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Positive control (Loperamide, e.g., 5 mg/kg)

-

Groups 3-5: this compound (e.g., 2.5, 5, and 10 mg/kg)

-

-

Drug Administration: Administer the vehicle, loperamide, or this compound orally (p.o.) via gavage.

-

Induction of Diarrhea: One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.

-

Observation: Individually house the rats in cages lined with pre-weighed absorbent paper. Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4-6 hours. The absorbent paper can be changed and weighed at regular intervals.

-

Data Analysis: Calculate the percentage inhibition of defecation and the reduction in the weight of wet feces for each group compared to the vehicle control group.

Procedure (Mice):

The procedure for mice is similar to that for rats, with the following modifications:

-

Fasting: Fast the mice for 12-18 hours.

-

Drug Doses: Loperamide as a positive control is typically used at 3-10 mg/kg. This compound doses should be adjusted accordingly in a pilot study.

-

Castor Oil Dose: Administer 0.5 mL of castor oil per mouse.

-

Observation Period: 4 hours is generally sufficient for mice.

Charcoal Meal Test for Gastrointestinal Motility

This protocol assesses the effect of this compound on intestinal transit time.

Materials:

-

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

-

This compound

-

Loperamide hydrochloride (as a positive control)

-

Vehicle (e.g., 0.5% CMC)

-

Charcoal meal (10% activated charcoal in 5% gum acacia or 0.5% CMC)

-

Oral gavage needles

-

Surgical scissors and ruler

Procedure:

-

Fasting and Grouping: Follow the same fasting and grouping procedures as described for the castor oil model.

-

Drug Administration: Administer the vehicle, loperamide, or this compound orally.

-

Charcoal Meal Administration: Thirty to sixty minutes after drug administration, orally administer 1.0 mL (for rats) or 0.5 mL (for mice) of the charcoal meal.

-

Euthanasia and Measurement: After a set time (e.g., 30-60 minutes), humanely euthanize the animals.

-

Intestinal Transit Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Calculate the percentage of intestinal transit for each animal as: (Distance traveled by charcoal / Total length of small intestine) x 100. Calculate the percentage inhibition of transit for each group compared to the vehicle control.

Conclusion

This compound presents a promising approach for the targeted delivery of loperamide to the gastrointestinal tract. While direct pharmacokinetic and comprehensive toxicity data for this compound in preclinical models are limited, the information and protocols provided herein offer a solid foundation for initiating in vivo studies. By using the data on the active metabolite, loperamide, as a guide and conducting thorough preliminary dose-response and safety evaluations, researchers can effectively determine the optimal dosage of this compound for their specific research needs.

References

Application Notes and Protocols for the Quantification of Loperamide Oxide by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of loperamide oxide, the prodrug of the anti-diarrheal agent loperamide, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is applicable for the simultaneous determination of this compound and its active metabolite, loperamide, in various matrices, including in vitro samples and biological fluids. The provided protocols are based on established methodologies and are intended to guide researchers in setting up a robust and reliable analytical method for pharmacokinetic, drug metabolism, and quality control studies.

Introduction

This compound is a prodrug designed to be converted to its pharmacologically active form, loperamide, by the anaerobic bacteria residing in the lower gastrointestinal tract. This targeted delivery mechanism aims to enhance the therapeutic efficacy of loperamide while minimizing potential systemic side effects. The study of this compound's conversion and pharmacokinetic profile necessitates a reliable analytical method for its quantification, often in the presence of loperamide. High-performance liquid chromatography (HPLC) offers the specificity and sensitivity required for these analyses.

The method outlined below is adapted from methodologies used in the pivotal studies of this compound metabolism and pharmacokinetics. It allows for the efficient separation and quantification of both this compound and loperamide.

Signaling Pathway of this compound Conversion

The conversion of this compound to loperamide is a critical step in its mechanism of action. This biotransformation is primarily carried out by the gut microbiota.

Caption: Conversion of this compound to Loperamide by Gut Microbiota.

Experimental Protocols

Instrumentation and Chromatographic Conditions

This section details the necessary equipment and the specific parameters for the HPLC analysis.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., ZORBAX Eclipse XDB C-18, Inertsil-ODS 3V) with dimensions of 4.6 mm x 100-150 mm and 5 µm particle size. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. A common composition is a buffer of 0.1% sodium-octanesulfonate, 0.05% triethylamine, and 0.1% ammonium hydroxide in water, mixed with acetonitrile in a 45:55 (v/v) ratio. The pH of the mobile phase should be adjusted to approximately 3.2 with phosphoric acid.[1] |

| Flow Rate | 1.0 - 1.5 mL/min. |

| Column Temperature | Ambient or controlled at 30-35 °C. |

| Detection | UV detection at 224 nm.[1] |

| Injection Volume | 10 - 50 µL. |

| Run Time | Approximately 10-15 minutes, sufficient to elute both loperamide and this compound. |

Preparation of Standard and Sample Solutions

Standard Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and loperamide reference standards and dissolve in 10 mL of methanol or mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1 to 100 µg/mL).

Sample Preparation (from biological matrices like plasma or gut content):

-

Protein Precipitation: To 1 mL of the biological sample, add 2 mL of a precipitating agent such as acetonitrile or methanol.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 200 µL).

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical process.

Caption: HPLC Quantification Workflow for this compound.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: Chromatographic Performance

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | e.g., 4.5 | e.g., < 1.5 | e.g., > 2000 |

| Loperamide | e.g., 6.2 | e.g., < 1.5 | e.g., > 2000 |

Table 2: Method Validation Parameters

| Parameter | This compound | Loperamide |

| Linearity Range (µg/mL) | e.g., 0.1 - 100 | e.g., 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | e.g., 0.03 | e.g., 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.1 | e.g., 0.1 |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

| Precision (% RSD) | < 2% | < 2% |

Note: The values presented in the tables are examples and should be determined experimentally during method validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound and its active metabolite, loperamide. The detailed protocols for sample preparation and chromatographic analysis, along with the structured data presentation, will aid researchers in implementing this method for their specific research needs in drug development, pharmacokinetics, and related fields. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Note: Quantitative Analysis of Loperamide Oxide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loperamide oxide in human plasma. This compound is a metabolite of the anti-diarrheal agent loperamide.[1] The method described herein is crucial for pharmacokinetic and drug metabolism studies. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in a biological matrix.

Introduction